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Compound of Interest

4'-iso-Propyl-2,2,2-
Compound Name: )
trifluoroacetophenone

Cat. No.: B043569

An In-depth Technical Guide to the Physicochemical Properties of 4'-iso-Propyl-2,2,2-
trifluoroacetophenone

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of
a trifluoromethyl group significantly influences its chemical and physical properties, making it a
compound of interest for researchers in medicinal chemistry and materials science. This
document provides a comprehensive overview of its physicochemical properties, experimental
protocols, and spectroscopic data.

Physicochemical Properties

Quantitative data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone is summarized below. For
context, properties of the related compound 2,2,2-trifluoroacetophenone are also provided.

Table 1: Physicochemical Properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone
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Property Value Source
1-(4-isopropylphenyl)-2,2,2-

IUPAC Name _( propylpheny) N/A
trifluoroethan-1-one
2,2,2-Trifluoro-1-(4-isopropyl-

Synonyms [1]
phenyl)-ethanone

CAS Number 124211-72-9 [2]3]

Molecular Formula C11H11F30 [1112]

Molecular Weight 216.2 g/mol [1][3]

Table 2: Physicochemical Properties of 2,2,2-Trifluoroacetophenone (for comparison)

Property Value Source
CAS Number 434-45-7 [4][5]
Molecular Formula C8H5F30 [41[5]
Molecular Weight 174.12 g/mol [4]
Appearance Colorless to light yellow liquid [4][6]
Melting Point -40 °C [41[6]
Boiling Point 165-166 °C (at 760 mmHQ) [4161071
Density 1.24 g/mL at 25 °C

Refractive Index

n20/D 1.458

Solubility

Insoluble in water.

[8]

Stability

Stable under normal

temperatures and pressures.

[8]

Experimental Protocols

While a specific, detailed synthesis protocol for 4'-iso-Propyl-2,2,2-trifluoroacetophenone

was not found in the provided search results, a general procedure can be outlined based on

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_US_CB8197960.aspx
https://www.sigmaaldrich.cn/CN/zh/product/fluorochempreferredpartner/fluh99c76da6?context=bbe
https://www.scbt.com/it/p/4prime-iso-propyl-2-2-2-trifluoroacetophenone-124211-72-9
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8197960.aspx
https://www.sigmaaldrich.cn/CN/zh/product/fluorochempreferredpartner/fluh99c76da6?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8197960.aspx
https://www.scbt.com/it/p/4prime-iso-propyl-2-2-2-trifluoroacetophenone-124211-72-9
https://www.chemimpex.com/products/45557
https://www.fishersci.ca/shop/products/2-2-2-trifluoroacetophenone-98-thermo-scientific/p-7081427
https://www.chemimpex.com/products/45557
https://www.fishersci.ca/shop/products/2-2-2-trifluoroacetophenone-98-thermo-scientific/p-7081427
https://www.chemimpex.com/products/45557
https://www.chemimpex.com/products/45557
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA11403~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2001:15:28~~2%202%202-Trifluoroacetophenone~~
https://www.chemimpex.com/products/45557
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA11403~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2001:15:28~~2%202%202-Trifluoroacetophenone~~
https://www.chemimpex.com/products/45557
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA11403~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2001:15:28~~2%202%202-Trifluoroacetophenone~~
https://www.sigmaaldrich.com/US/en/product/aldrich/107840
https://m.chemicalbook.com/ProductMSDSDetailCB4322186_EN.htm
https://m.chemicalbook.com/ProductMSDSDetailCB4322186_EN.htm
https://www.benchchem.com/product/b043569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

common organic synthesis techniques. The synthesis would likely involve the Friedel-Crafts
acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent.

General Synthesis and Purification Workflow:
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Caption: General workflow for the synthesis and purification of an aryl ketone.
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Detailed Methodologies:

o Reaction Setup: The reaction would typically be carried out in a round-bottom flask equipped
with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), and cooled in an
ice bath.

o Work-up: After the reaction is complete, the mixture is carefully poured into a beaker of ice
water to quench the reaction. The aqueous layer is then extracted multiple times with an
organic solvent like diethyl ether. The combined organic layers are washed with a saturated
sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

 Purification: The organic layer is dried over an anhydrous salt such as magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The
crude product can then be purified by vacuum distillation or column chromatography on silica

gel.

Spectroscopic Data
Infrared (IR) Spectroscopy

The IR spectrum of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is expected to show
characteristic absorption bands for its functional groups.

Table 3: Expected Characteristic IR Absorption Bands
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Functional Group

Wavenumber (cm—?)

Description

Strong absorption,
characteristic of an aryl ketone.

Conjugation with the aromatic

C=0 (Ketone) ~1700 ring and the electron-
withdrawing trifluoromethyl
group will influence the exact
position.

Strong, broad absorptions due

C-F ~1100-1300 _
to the trifluoromethy! group.

) Multiple weak to moderate

Aromatic C=C ~1450-1600
bands.

Aromatic C-H ~3000-3100 Stretching vibrations.

, ] Stretching vibrations of the

Aliphatic C-H ~2850-2970

isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum would provide information about the hydrogen atoms in

the molecule.

Table 4: Expected *H NMR Chemical Shifts

Approximate Chemical

Protons Multiplicity .
Shift (6, ppm)
Isopropyl -CHs Doublet ~1.2
Isopropyl -CH Septet ~3.0
Aromatic H (ortho to C=0) Doublet ~7.9
Aromatic H (meta to C=0) Doublet ~7.4
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13C NMR: The carbon NMR would show distinct signals for each unique carbon atom. The
carbonyl carbon and the carbon of the trifluoromethyl group would be particularly deshielded.

19F NMR: The fluorine NMR spectrum would show a single peak for the three equivalent
fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M*) at m/z = 216.2. Common
fragmentation patterns would include the loss of the isopropyl group and the trifluoromethyl
group, leading to characteristic fragment ions.

Reactivity and Stability

e Reactivity: The carbonyl group is susceptible to nucleophilic attack. The electron-withdrawing
nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. The
aromatic ring can undergo electrophilic substitution, with the acyl group being deactivating
and meta-directing, while the isopropyl group is activating and ortho-, para-directing.

 Stability: The compound is expected to be stable under normal laboratory conditions. It
should be stored in a cool, dry place away from strong oxidizing agents.[8]

Applications

Due to the presence of the trifluoromethyl group, 4'-iso-Propyl-2,2,2-trifluoroacetophenone
is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The
trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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